molecular formula C15H25NO6 B14391440 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate CAS No. 88238-98-6

2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate

Cat. No.: B14391440
CAS No.: 88238-98-6
M. Wt: 315.36 g/mol
InChI Key: DQKNHNLWGGKOSH-UHFFFAOYSA-N
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Description

2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is a complex organic compound characterized by the presence of nitro, keto, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by esterification and keto-enol tautomerization. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine, while the keto group can be reduced to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate compounds.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of 2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate involves interactions with various molecular targets and pathways:

    Nitro Group: The nitro group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

    Keto Group: The keto group can participate in hydrogen bonding and nucleophilic addition reactions, affecting enzyme activity and protein interactions.

    Acetate Group: The acetate group can be hydrolyzed, releasing acetic acid and influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-3-oxo-2-(3-oxobutyl)octyl acetate
  • 2-Nitro-3-oxo-2-(3-oxobutyl)decyl acetate
  • 2-Nitro-3-oxo-2-(3-oxobutyl)undecyl acetate

Uniqueness

2-Nitro-3-oxo-2-(3-oxobutyl)nonyl acetate is unique due to its specific chain length and functional group arrangement, which confer distinct chemical and physical properties

Properties

CAS No.

88238-98-6

Molecular Formula

C15H25NO6

Molecular Weight

315.36 g/mol

IUPAC Name

[2-nitro-3-oxo-2-(3-oxobutyl)nonyl] acetate

InChI

InChI=1S/C15H25NO6/c1-4-5-6-7-8-14(19)15(16(20)21,10-9-12(2)17)11-22-13(3)18/h4-11H2,1-3H3

InChI Key

DQKNHNLWGGKOSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(CCC(=O)C)(COC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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